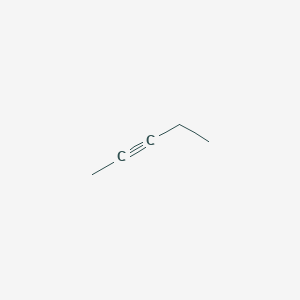

2-Pentyne

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

pent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTDTMONXHODTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211758 | |

| Record name | Pent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 2-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

236.0 [mmHg] | |

| Record name | 2-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-21-4 | |

| Record name | 2-Pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pent-2-Yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENT-2-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NG6HKI9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethylmethylacetylene (Pent-2-yne)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of ethylmethylacetylene, systematically known as pent-2-yne. The document details its fundamental physicochemical characteristics, including molecular and thermodynamic properties, solubility, and spectroscopic data. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols for the synthesis, purification, and determination of key physical properties, alongside illustrative diagrams to elucidate experimental workflows.

Introduction

Ethylmethylacetylene, or pent-2-yne, is an internal alkyne with the chemical formula C₅H₈. It serves as a valuable building block in organic synthesis and as a model compound in various chemical studies. A thorough understanding of its physical properties is essential for its effective application in research and development, particularly in areas such as reaction kinetics, materials science, and as a reference compound in analytical methodologies. This guide aims to consolidate and present these properties in a clear and accessible format for the scientific community.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of ethylmethylacetylene are summarized in the table below. These values have been compiled from various reputable sources and provide a baseline for the compound's characteristics under standard conditions.

Table 1: Fundamental Physicochemical Properties of Ethylmethylacetylene

| Property | Value | Source(s) |

| IUPAC Name | Pent-2-yne | |

| Synonyms | Ethylmethylacetylene, 2-Pentyne | |

| CAS Number | 627-21-4 | |

| Molecular Formula | C₅H₈ | |

| Molecular Weight | 68.12 g/mol | |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant | [1] |

| Boiling Point | 56-57 °C | [2] |

| Melting Point | -109 °C | [1] |

| Density | 0.71 g/mL at 25 °C | [2] |

| Refractive Index (n_D) | 1.404-1.407 at 20 °C | |

| Vapor Pressure | 236.0 mmHg at 25 °C | [1] |

Thermodynamic Properties

The thermodynamic properties of ethylmethylacetylene are crucial for understanding its stability and reactivity. Key thermodynamic parameters are presented in the following table.

Table 2: Thermodynamic Properties of Ethylmethylacetylene

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔfH°gas) | 128.90 ± 2.10 kJ/mol | [2] |

| Gibbs Free Energy of Formation (ΔfG°) | 194.02 kJ/mol | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 30.8 kJ/mol | |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 99.59 J/mol·K |

Solubility

Ethylmethylacetylene is a nonpolar organic compound. In line with the principle of "like dissolves like," it is generally soluble in nonpolar organic solvents and has low solubility in polar solvents like water.[3][4]

Table 3: Solubility of Ethylmethylacetylene

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Hexane | Soluble |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of organic compounds. The following sections provide an overview of the expected and reported spectroscopic data for ethylmethylacetylene.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified high-resolution spectrum for pent-2-yne is not readily accessible, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylmethylacetylene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-C≡ | ~1.75 (t) | ~3.5 |

| -C≡C-CH₂- | ~2.14 (q) | ~75.4 |

| -C≡C-CH₂- | ~2.14 (q) | ~79.9 |

| -CH₂-CH₃ | ~1.10 (t) | ~12.4 |

| -CH₂-CH₃ | ~1.10 (t) | ~13.5 |

Note: These are predicted values and may differ slightly from experimentally determined spectra. The multiplicity (t = triplet, q = quartet) is based on expected spin-spin coupling.

Infrared (IR) Spectroscopy

The IR spectrum of ethylmethylacetylene is characterized by the presence of a weak C≡C stretching vibration, a feature typical of internal alkynes. The absence of a strong ≡C-H stretch around 3300 cm⁻¹ confirms its internal alkyne structure.[5]

Table 5: Key IR Absorption Bands for Ethylmethylacetylene

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2970-2850 | C-H stretch (sp³) | Strong |

| ~2240 | C≡C stretch | Weak-Medium |

| ~1460, ~1380 | C-H bend (sp³) | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of ethylmethylacetylene shows a molecular ion peak (M⁺) at m/z = 68. The fragmentation pattern is characteristic of a C₅H₈ alkyne.[6]

Table 6: Major Peaks in the Mass Spectrum of Ethylmethylacetylene

| m/z | Relative Intensity (%) | Possible Fragment |

| 68 | 100 | [C₅H₈]⁺ (Molecular Ion) |

| 53 | ~80 | [C₄H₅]⁺ |

| 39 | ~60 | [C₃H₃]⁺ |

| 27 | ~40 | [C₂H₃]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of ethylmethylacetylene, intended for use by trained professionals in a laboratory setting.

Synthesis of Ethylmethylacetylene via Alkylation of a Terminal Alkyne

This protocol describes the synthesis of pent-2-yne from propyne (B1212725) and ethyl bromide. The general principle involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), followed by an S_N2 reaction with an alkyl halide.[7][8]

-

Propyne (condensed)

-

Sodium amide (NaNH₂) in liquid ammonia (B1221849)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Acetylide Formation: In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel, place a solution of sodium amide in liquid ammonia at -78 °C (dry ice/acetone bath).

-

Slowly bubble condensed propyne gas through the stirred solution. The formation of the sodium propynide salt will be evident.

-

Alkylation: Once the acetylide formation is complete, add anhydrous diethyl ether to the reaction mixture.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the stirred suspension via the dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

The crude product can be purified by fractional distillation.[9] Collect the fraction boiling at approximately 56-57 °C.

References

- 1. This compound | C5H8 | CID 12310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. quora.com [quora.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 8. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 9. How To [chem.rochester.edu]

An In-depth Technical Guide to the Synthesis of 2-Pentyne via Isomerization of 1-Pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of 1-pentyne (B49018) to its more thermodynamically stable isomer, 2-pentyne. This reaction is a fundamental transformation in organic synthesis, offering a pathway to internal alkynes which are valuable precursors in the synthesis of complex organic molecules, including pharmaceuticals. This document details the underlying thermodynamic principles, reaction mechanisms, experimental protocols, and quantitative data associated with the most common methods for this conversion.

Core Principles: Thermodynamic Stability

The isomerization of 1-pentyne to this compound is primarily driven by the greater thermodynamic stability of the internal alkyne compared to the terminal alkyne. Internal alkynes are more stable due to hyperconjugation, where the sp3-hybridized C-H bonds of the adjacent alkyl groups donate electron density into the π-system of the alkyne. This delocalization of electron density lowers the overall energy of the molecule.

Table 1: Thermodynamic Properties of Pentyne Isomers

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1-Pentyne | CH₃CH₂CH₂C≡CH | 68.12 | 40.2 |

| This compound | CH₃CH₂C≡CCH₃ | 68.12 | 56-57[1] |

The lower boiling point of 1-pentyne as compared to this compound is indicative of its higher volatility and weaker intermolecular forces, which indirectly relates to its lower thermodynamic stability.

Reaction Mechanisms

The base-catalyzed isomerization of 1-pentyne to this compound proceeds through a series of proton abstraction and reprotonation steps, leading to the formation of an allene (B1206475) intermediate. The equilibrium favors the formation of the more stable internal alkyne.

The generally accepted mechanism for this transformation is as follows:

-

Deprotonation: A strong base abstracts a proton from the carbon atom adjacent to the triple bond in 1-pentyne, forming a resonance-stabilized propargyl anion.

-

Protonation and Tautomerization: The propargyl anion can be protonated at the terminal carbon, leading to the formation of an allene intermediate (1,2-pentadiene).

-

Deprotonation of Allene: The base then abstracts a proton from the allene, forming another resonance-stabilized anion.

-

Protonation to form this compound: Protonation of this anion at the central carbon of the former allene system results in the formation of the more stable this compound.

Caption: Base-catalyzed isomerization of 1-pentyne to this compound.

Experimental Protocols

Two primary methods are commonly employed for the isomerization of 1-pentyne: the use of sodium amide in liquid ammonia (B1221849) and heating with ethanolic potassium hydroxide (B78521).

Method A: Isomerization using Sodium Amide in Liquid Ammonia

This method utilizes a very strong base, sodium amide (NaNH₂), in liquid ammonia to effect the isomerization. The low temperature of liquid ammonia (-33 °C) helps to control the reaction.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet for inert gas (e.g., argon or nitrogen), and a dropping funnel. The system is thoroughly dried and flushed with the inert gas.

-

Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask, which is cooled in a dry ice/acetone bath.

-

Sodium Amide Formation: A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of clean sodium metal until a persistent blue color is observed. Then, the remaining sodium metal is added to form sodium amide in situ. The disappearance of the blue color and the formation of a gray-white precipitate indicates the complete formation of NaNH₂.

-

Addition of 1-Pentyne: 1-Pentyne is added dropwise to the stirred suspension of sodium amide in liquid ammonia.

-

Reaction: The reaction mixture is stirred for several hours at -33 °C. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Quenching: The reaction is quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride, to neutralize the excess sodium amide and any remaining acetylide anions.

-

Workup: The ammonia is allowed to evaporate. The residue is then partitioned between water and a low-boiling organic solvent (e.g., diethyl ether or pentane). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is carefully removed by distillation. The resulting crude this compound can be purified by fractional distillation to yield the pure product.

Method B: Isomerization using Ethanolic Potassium Hydroxide

This method employs a solution of potassium hydroxide (KOH) in ethanol (B145695) and requires heating to drive the isomerization. While the base is not as strong as sodium amide, the higher temperature provides the necessary energy for the reaction to proceed.

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Reagent Preparation: A solution of potassium hydroxide in absolute ethanol is prepared.

-

Reaction: 1-Pentyne is added to the ethanolic KOH solution. The mixture is heated to reflux with stirring.

-

Monitoring: The reaction is monitored by GC analysis of aliquots taken from the reaction mixture. The main product is this compound, with a small amount of 1,2-pentadiene (allene) also being formed.[2]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted with a low-boiling organic solvent like pentane (B18724) or diethyl ether.

-

Purification: The combined organic extracts are washed with water to remove ethanol and KOH, then with brine, and dried over an anhydrous drying agent. The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Quantitative Data

The yield and selectivity of the isomerization reaction are dependent on the chosen method and reaction conditions.

Table 2: Comparison of Isomerization Methods

| Method | Base | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield of this compound | Notes |

| A | Sodium Amide (NaNH₂) | Liquid Ammonia | -33 | 2-4 hours | High | Requires handling of liquid ammonia and sodium metal. |

| B | Potassium Hydroxide (KOH) | Ethanol | Reflux (~78) | Several hours | Good to High | Simpler setup; may produce small amounts of allene byproducts.[2] |

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of this compound from 1-pentyne can be visualized as a series of logical steps.

Caption: General experimental workflow for this compound synthesis.

Product Characterization

The starting material, 1-pentyne, and the product, this compound, can be readily distinguished by spectroscopic methods.

Table 3: Spectroscopic Data for Pentyne Isomers

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 1-Pentyne | ~1.0 (t, 3H), ~1.5 (sext, 2H), ~1.9 (t, 1H), ~2.2 (td, 2H) | ~13.5, ~20.5, ~22.2, ~68.4, ~83.6 | ~3310 (≡C-H stretch), ~2120 (C≡C stretch) |

| This compound | ~1.1 (t, 3H), ~1.7 (t, 3H), ~2.1 (q, 2H) | ~12.4, ~13.5, ~75.3, ~79.8 | No significant peak around 3300; ~2240 (internal C≡C stretch, weak) |

The most notable differences are the presence of a terminal alkyne proton signal (~1.9 ppm) in the ¹H NMR and a strong ≡C-H stretch (~3310 cm⁻¹) in the IR spectrum of 1-pentyne, both of which are absent in the spectra of this compound.[3][4][5][6]

Conclusion

The isomerization of 1-pentyne to this compound is a robust and synthetically useful reaction for accessing internal alkynes. The choice between the sodium amide/liquid ammonia and the ethanolic potassium hydroxide methods will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for potential byproducts. Careful execution of the experimental protocol and purification are key to obtaining high yields of the desired this compound isomer. This guide provides the necessary technical details for researchers and professionals to successfully implement this important transformation in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Pentyne (CAS 627-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyne, also known as ethylmethylacetylene, is an internal alkyne with the chemical formula C₅H₈.[1] It is a colorless, flammable liquid with a distinct odor.[2] As an unsaturated hydrocarbon, this compound serves as a versatile building block in organic synthesis, primarily utilized in the production of other chemicals and in the study of reaction mechanisms.[2] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, key chemical reactions with detailed experimental protocols, and safety information for this compound (CAS 627-21-4).

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 627-21-4 | [1][3][4][5][6] |

| Molecular Formula | C₅H₈ | [5][6] |

| Molecular Weight | 68.12 g/mol | [3][5][6] |

| Appearance | Colorless liquid | [2][7] |

| Odor | Distinct/Unpleasant | [2][5][8] |

| Boiling Point | 56-57 °C | [9][3][6][7] |

| Melting Point | -109 °C | [9][3][6][7] |

| Density | 0.710 g/mL at 25 °C | [9][3][6][7][10] |

| Vapor Pressure | 393 mmHg at 37.7 °C | [9][3][6] |

| Flash Point | -30 °C (-22 °F) | [9] |

| Solubility | Soluble in organic solvents, limited solubility in water.[2] | |

| Refractive Index (n20/D) | 1.404 | [3][6][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | δ (ppm): 2.13 (q, 2H), 1.77 (t, 3H), 1.11 (t, 3H) |

| ¹³C NMR | δ (ppm): 79.9, 75.5, 13.5, 12.4, 11.8 |

| IR (Infrared) | 2970, 2930, 2870, 1460, 1380, 1320, 1240, 1040 cm⁻¹ |

| Mass Spectrometry (MS) | m/z: 68 (M+), 53, 41, 39 |

Key Chemical Reactions and Experimental Protocols

This compound, as an internal alkyne, undergoes several characteristic reactions. This section details the experimental protocols for its synthesis and key transformations.

Synthesis of this compound from 1-Pentyne

This compound can be synthesized from its isomer, 1-pentyne, through a base-catalyzed isomerization reaction.

Experimental Protocol:

-

Reagents: 1-Pentyne, ethanolic potassium hydroxide (B78521) (or sodium amide in liquid ammonia).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide in ethanol (B145695) is prepared. 1-Pentyne is added to this solution. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and distilled to yield pure this compound.

Selective Hydrogenation to cis-2-Pentene

The partial hydrogenation of this compound using Lindlar's catalyst stereoselectively yields cis-2-pentene.

Experimental Protocol:

-

Reagents: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), hydrogen gas, and a solvent such as methanol (B129727) or hexane.

-

Procedure: A solution of this compound in the chosen solvent is placed in a hydrogenation flask. A catalytic amount of Lindlar's catalyst is added. The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen. The mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon). The reaction is monitored by GC until one equivalent of hydrogen has been consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford cis-2-pentene.

Caption: Workflow for the selective hydrogenation of this compound.

Reduction to trans-2-Pentene (B94610)

The reduction of this compound with sodium metal in liquid ammonia (B1221849) produces trans-2-pentene.

Experimental Protocol:

-

Reagents: this compound, sodium metal, liquid ammonia.

-

Procedure: A reaction flask is cooled to -78 °C in a dry ice/acetone bath and liquid ammonia is condensed into it. Small pieces of sodium metal are added until a persistent blue color is observed. This compound is then added dropwise to the solution. The reaction is stirred at -78 °C for several hours. The reaction is quenched by the careful addition of ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield trans-2-pentene.

Caption: Workflow for the reduction of this compound to trans-2-Pentene.

Safety Information

This compound is a highly flammable liquid and vapor.[9] It is harmful if swallowed and may cause respiratory irritation.[9] It is also a skin and eye irritant.[9]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[9]

-

Use in a well-ventilated area.[9]

-

Wear protective gloves, clothing, eye protection, and face protection.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

First-Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9]

Conclusion

This compound (CAS 627-21-4) is a valuable reagent in organic chemistry, particularly for the stereoselective synthesis of alkenes. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reaction protocols is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. (a) Propose a mechanism to show how 2 -pentyne reacts with sodium amide t.. [askfilo.com]

- 4. Khan Academy [khanacademy.org]

- 5. This compound gives trans-2-pentene on treatment with (A) \mathrm { Pd } / \m.. [askfilo.com]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Molecular Geometry of 2-Pentyne (CH₃CH₂C≡CCH₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of 2-pentyne (CH₃CH₂C≡CCH₃), an internal alkyne of interest in various chemical and pharmaceutical research fields. A detailed examination of the molecule's bond lengths, bond angles, and atomic hybridization is presented, supported by established spectroscopic principles. This document also outlines the key experimental protocols—Microwave Spectroscopy and Gas Electron Diffraction—utilized for the precise determination of such molecular parameters. The guide concludes with a visualization of the molecule's structural hierarchy, rendered using Graphviz, to facilitate a deeper understanding of its three-dimensional conformation.

Molecular Structure and Hybridization

This compound, with the systematic IUPAC name pent-2-yne, is a five-carbon internal alkyne. The defining feature of its structure is a carbon-carbon triple bond (C≡C) located between the second and third carbon atoms (C2 and C3).

The hybridization of the carbon atoms dictates the overall molecular geometry:

-

sp Hybridization: The two carbon atoms involved in the triple bond (C2 and C3) are sp hybridized. This hybridization results from the mixing of one s orbital and one p orbital, forming two sp hybrid orbitals oriented 180° apart. The remaining two p orbitals on each of these carbons are unhybridized and overlap to form the two pi (π) bonds of the triple bond. The sigma (σ) bond between C2 and C3 is formed by the overlap of two sp hybrid orbitals.[1]

-

sp³ Hybridization: The carbon atoms of the terminal methyl (C1) and ethyl (C4 and C5) groups are sp³ hybridized. This involves the mixing of one s orbital and three p orbitals to form four sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.

This combination of hybridization states leads to distinct geometric domains within the this compound molecule.

Data Presentation: Bond Lengths and Angles

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C≡C Triple Bond | C2-C3 | ~1.21 |

| C-C Single Bond (sp-sp³) | C1-C2 | ~1.46 |

| C-C Single Bond (sp-sp³) | C3-C4 | ~1.46 |

| C-C Single Bond (sp³-sp³) | C4-C5 | ~1.54 |

| C-H Bond (sp³-s) | C1-H, C4-H, C5-H | ~1.09 |

| Bond Angles (°) | ||

| C-C≡C Linear Region | C1-C2-C3 | 180 |

| C≡C-C Linear Region | C2-C3-C4 | 180 |

| H-C-H Tetrahedral | H-C1-H | ~109.5 |

| C-C-H Tetrahedral | C2-C1-H | ~109.5 |

| C-C-H Tetrahedral | C3-C4-H | ~109.5 |

| C-C-C Tetrahedral | C3-C4-C5 | ~109.5 |

| H-C-H Tetrahedral | H-C4-H | ~109.5 |

| H-C-H Tetrahedral | H-C5-H | ~109.5 |

Note: These values are approximations based on standard bond lengths and angles for similar chemical environments. Precise experimental values may vary slightly.

Experimental Protocols

The determination of the molecular geometry of gaseous molecules like this compound is primarily accomplished through microwave spectroscopy and gas electron diffraction. These techniques provide detailed information about the moments of inertia and internuclear distances, respectively.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. This compound, being an asymmetrical alkyne, has a small dipole moment and is therefore microwave active.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell within the spectrometer. The pressure is kept very low (typically a few millitorr) to minimize intermolecular interactions and pressure broadening of the spectral lines.

-

Microwave Radiation: A tunable source generates microwave radiation, which is passed through the sample cell. The frequency of this radiation is swept over a specific range.

-

Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the this compound molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation as a function of frequency, generating a rotational spectrum.

-

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. By assigning these lines to specific rotational transitions (defined by the rotational quantum number, J), the rotational constants (A, B, and C) of the molecule can be determined with high precision.

-

Structure Determination: The rotational constants are inversely related to the principal moments of inertia of the molecule. By analyzing the rotational constants of different isotopically substituted versions of this compound (e.g., containing ¹³C or ²H), the precise positions of the atoms and thus the bond lengths and angles can be calculated.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase. It relies on the scattering of a high-energy electron beam by the gas-phase molecules.

Methodology:

-

Sample Introduction: A fine jet of this compound vapor is effused from a nozzle into a high-vacuum chamber.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the gas jet at a right angle.

-

Scattering: The electrons are scattered by the electrostatic potential of the this compound molecules. The scattering pattern is a result of the interference between the electron waves scattered by different pairs of atoms within the molecule.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (traditionally a photographic plate, now often a CCD or other imaging detector).

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is used to calculate a radial distribution curve, which represents the probability of finding two atoms at a given internuclear distance.

-

Structural Refinement: A theoretical model of the this compound molecule, with initial estimates of bond lengths and angles, is used to generate a theoretical scattering pattern. This theoretical pattern is then refined through a least-squares fitting process to achieve the best possible agreement with the experimental data, yielding precise values for the molecular geometry.

Visualization of Molecular Geometry

To illustrate the logical relationships within the molecular structure of this compound, the following diagram has been generated using the DOT language. It depicts the connectivity of the atoms and the primary geometric domains.

Caption: Molecular structure of this compound showing hybridization and bond types.

References

Thermodynamic Properties of 2-Pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-pentyne (C₅H₈), an alkyne of interest in various chemical syntheses. The following sections detail its key thermodynamic parameters, the experimental methodologies used for their determination, and a generalized workflow for these experimental processes.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in chemical reactions. The following tables summarize the key quantitative data available for this compound in its gaseous state.

Table 1: Standard Molar Enthalpy, Gibbs Free Energy of Formation, and Entropy of this compound (Gas Phase, 298.15 K)

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH°gas | 128.90 ± 2.10[1] | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | 194.02[1] | kJ/mol |

| Standard Molar Entropy | S° | 323.09 | J/mol·K |

Table 2: Molar Heat Capacity (Cp) of Gaseous this compound at Constant Pressure and Various Temperatures [2][3]

| Temperature (K) | Molar Heat Capacity (Cp,gas) (J/mol·K) |

| 50 | 44.15 |

| 100 | 57.16 |

| 150 | 67.94 |

| 200 | 77.88 |

| 273.15 | 93.74 |

| 298.15 | 99.59 |

| 300 | 100.03 |

| 400 | 123.79 |

| 500 | 145.57 |

| 600 | 164.39 |

| 700 | 180.55 |

| 800 | 194.50 |

| 900 | 206.58 |

| 1000 | 217.06 |

| 1100 | 226.1 |

| 1200 | 234.0 |

| 1300 | 240.8 |

| 1400 | 246.8 |

| 1500 | 251.9 |

Table 3: Phase Change and Other Thermodynamic Properties of this compound

| Property | Value | Units |

| Boiling Point | 56-57[1] | °C |

| Enthalpy of Vaporization (at boiling point) | 30.8[3] | kJ/mol |

Experimental Protocols for Thermodynamic Parameter Determination

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly through combustion calorimetry.

-

Sample Preparation : A precise mass of high-purity this compound is placed in a sample holder within a combustion bomb.

-

Combustion : The bomb is filled with high-pressure oxygen and sealed. The sample is then ignited, and the complete combustion of this compound to carbon dioxide and water occurs.

-

Calorimetry : The combustion bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement : The temperature change of the water is meticulously measured using a high-precision thermometer.

-

Calculation : The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity (Cp)

The heat capacity of gaseous this compound is determined using flow calorimetry.

-

Gas Flow : A steady stream of gaseous this compound is passed through a calorimeter at a precisely controlled flow rate.

-

Heating : The gas is heated by a known amount of electrical energy from a heating element within the calorimeter.

-

Temperature Measurement : The temperature of the gas is measured before and after the heating element using precision thermometers.

-

Calculation : The heat capacity at constant pressure (Cp) is calculated from the mass flow rate, the energy input, and the measured temperature difference. To obtain data over a range of temperatures, the experiment is repeated at different inlet gas temperatures.

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.

-

Vapor Pressure Measurement : The vapor pressure of liquid this compound is measured at various temperatures using a static or dynamic method. In the static method, the pressure of the vapor in equilibrium with the liquid is measured directly. In the dynamic method, the boiling point of the liquid is measured at different externally controlled pressures.

-

Data Analysis : The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to determine the ΔvapH°. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔvapH°/R, where R is the ideal gas constant.

Determination of Entropy (S°)

The standard entropy of a substance is determined by measuring the heat capacity at various temperatures down to near absolute zero and integrating.

-

Low-Temperature Heat Capacity Measurement : The heat capacity of solid this compound is measured as a function of temperature from as low a temperature as possible up to its melting point.

-

Enthalpy of Fusion Measurement : The enthalpy of fusion (melting) is measured at the melting point.

-

Liquid-Phase Heat Capacity Measurement : The heat capacity of liquid this compound is measured from the melting point to the boiling point.

-

Enthalpy of Vaporization Measurement : The enthalpy of vaporization is measured at the boiling point.

-

Gas-Phase Heat Capacity Measurement : The heat capacity of gaseous this compound is measured at and above the boiling point.

-

Calculation : The absolute entropy at a given temperature (e.g., 298.15 K) is calculated by summing the entropy changes for each heating interval and phase transition from 0 K to the desired temperature, using the third law of thermodynamics which states that the entropy of a perfect crystal at absolute zero is zero.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the key thermodynamic properties of a compound like this compound.

Caption: Experimental workflow for determining thermodynamic properties.

References

2-Pentyne: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-pentyne, a highly flammable and reactive alkyne. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates data from multiple safety data sheets (SDS) and chemical safety resources to provide a comprehensive reference for the responsible use of this compound.

Chemical and Physical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various conditions and inform the necessary safety precautions.

| Property | Value |

| Molecular Formula | C5H8[1] |

| Molecular Weight | 68.12 g/mol [2][3] |

| Appearance | Clear, colorless to slightly yellow liquid[1][4] |

| Odor | Faint pungent odor[5] |

| Boiling Point | 56-57 °C (lit.)[2][4] |

| Melting Point | -109 °C (lit.)[2][4] |

| Flash Point | < -20°C (< -4°F) CC[5] |

| Density | 0.71 g/mL at 25 °C (lit.)[4] |

| Vapor Pressure | 60.8 mm Hg @ 25°C (77°F)[5] |

| Vapor Density (Air=1) | 2.4[5] |

| Solubility | Negligible in water[5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| GHS Classification | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapour[1][6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[1][6] |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways[6] |

Experimental Protocols: Safe Handling and Use

The following protocols are essential for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5][6] Use explosion-proof ventilation.[5][7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7] No smoking in the handling area.[5][6]

-

Grounding: Containers should be bonded and grounded during transfers to avoid static sparks.[1][5][6] Use non-sparking tools.[1][5][7]

Storage

Proper storage of this compound is crucial to prevent accidents.

-

Conditions: Store in a cool, dry, well-ventilated location, away from any area where the fire hazard may be acute.[5][6] Outside or detached storage is preferred.[5]

-

Containers: Keep containers tightly closed.[1][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Incompatibilities: Separate from oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In Case of Skin Contact: Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[5][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[6]

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol foam, dry chemical, or carbon dioxide.[5] Water spray may be used to keep fire-exposed containers cool, but a solid water stream may be ineffective as it may scatter and spread the fire.[1][5]

-

Special Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] Containers may explode when heated.[1][7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[6] Wear appropriate personal protective equipment.[5][6] Remove all sources of ignition.[5][6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Contain spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[5][6] Place in a suitable, closed container for disposal.[7]

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key decision-making and action steps for the safe handling of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS 627-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 627-21-4 [chemicalbook.com]

- 5. home.miracosta.edu [home.miracosta.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Genesis of the Triple Bond: An In-depth Technical Guide to the Discovery and History of Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-carbon triple bond, the defining feature of alkynes, is a cornerstone of modern organic synthesis, imbuing molecules with unique reactivity and linear geometry. While the discovery of the simplest alkyne, acetylene (B1199291), marked a pivotal moment in the history of chemistry, the subsequent development of methods to synthesize and understand its substituted counterparts—internal alkynes—has been equally transformative. This technical guide provides a comprehensive exploration of the discovery and historical evolution of internal alkynes, detailing the seminal synthetic methodologies, key scientific contributors, and the expansion of their application in complex chemical synthesis. We present detailed experimental protocols for historically significant preparations, quantitative physicochemical data for a range of internal alkynes, and visual representations of key reaction mechanisms and the logical evolution of synthetic strategies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a deep historical and technical perspective on this fundamental class of organic compounds.

Early Discoveries and the Dawn of Alkyne Chemistry

The story of alkynes begins with the discovery of acetylene (ethyne) in 1836 by Edmund Davy. However, it was the pioneering work of Russian chemist Aleksei Yevgrafovich Favorskii in the late 19th and early 20th centuries that laid the foundational groundwork for the chemistry of internal alkynes.[1][2][3] Favorskii's extensive studies on the isomerization of hydrocarbons led to the discovery of the reversible transformation between terminal and internal alkynes, a phenomenon that bears his name.[1][4] His work demonstrated that the triple bond could be deliberately positioned within a carbon chain, opening the door to the synthesis of a vast array of new chemical structures.

One of the earliest and most fundamental methods for the formation of internal alkynes is the alkylation of terminal acetylides . This two-step process, which remains a staple in organic synthesis, involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, followed by its reaction with an alkyl halide to forge a new carbon-carbon bond.[5][6] This methodology provided the first general and predictable route to unsymmetrical internal alkynes.

Another historically significant approach is the double dehydrohalogenation of dihalides . By treating vicinal or geminal dihalides with a strong base, two successive elimination reactions occur to generate the carbon-carbon triple bond.[7] This method proved particularly useful for the synthesis of symmetrical internal alkynes from readily available alkene precursors.

Physicochemical Properties of Internal Alkynes

The presence of the carbon-carbon triple bond imparts distinct physical and chemical properties to internal alkynes. The sp-hybridization of the acetylenic carbons results in a linear geometry, which influences their packing in the solid state and, consequently, their melting points.[8]

Table 1: Physicochemical Data for Selected Internal Alkynes

| Alkyne | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | C≡C Bond Length (pm) | C≡C Bond Strength (kJ/mol) |

| 2-Butyne | C₄H₆ | 54.09 | -32 | 27 | ~121 | ~839 |

| 2-Pentyne | C₅H₈ | 68.12 | -109 | 56 | ~121 | ~839 |

| 3-Hexyne | C₆H₁₀ | 82.14 | -103 | 81 | ~121 | ~839 |

| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 58-60 | 300 | ~120 | ~839 |

Note: Bond length and bond strength are approximate values for the C≡C triple bond and can vary slightly depending on the substituents.[4][8][9]

Internal alkynes are generally nonpolar molecules, exhibiting low solubility in water but good solubility in common organic solvents.[10] Their boiling points tend to be slightly higher than those of the corresponding alkanes and alkenes due to their more linear shape, which allows for more effective intermolecular van der Waals interactions.[11][12]

Foundational Experimental Protocols

To provide a practical context to the historical development of internal alkyne synthesis, this section details the experimental protocols for two classic preparations.

Synthesis of Diphenylacetylene from trans-Stilbene (B89595)

This two-step synthesis first involves the bromination of an alkene to a vicinal dibromide, followed by a double dehydrohalogenation to form the internal alkyne.

Experimental Protocol:

Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

-

Dissolve trans-stilbene in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Slowly add a solution of bromine (or a solid bromine source like pyridinium (B92312) hydrobromide perbromide) in the same solvent to the stilbene (B7821643) solution at room temperature with stirring.

-

Continue stirring until the bromine color disappears, indicating the completion of the reaction.

-

The product, meso-stilbene dibromide, will precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

Step 2: Double Dehydrohalogenation of meso-Stilbene Dibromide

-

In a round-bottom flask, prepare a solution of potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol or absolute ethanol (B145695) by heating.

-

Add the prepared meso-stilbene dibromide to the hot basic solution.

-

Heat the reaction mixture to reflux for a specified period (e.g., 20-30 minutes).

-

After cooling, pour the reaction mixture into a large volume of cold water to precipitate the crude diphenylacetylene.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain purified diphenylacetylene.

Quantitative Data:

-

Yield: Typically 60-80% for the overall two-step process.

-

Melting Point of Diphenylacetylene: 58-60 °C.

Synthesis of an Unsymmetrical Internal Alkyne via Acetylide Alkylation: 3-Undecyne

This protocol illustrates the powerful and versatile method of building internal alkynes from terminal alkynes.[13]

Experimental Protocol:

Step 1: Formation of the Acetylide Anion

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).

-

In the flask, prepare a suspension of sodium amide (NaNH₂) in anhydrous diethyl ether or liquid ammonia.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the terminal alkyne (e.g., 1-pentyne) in anhydrous diethyl ether from the dropping funnel to the stirred sodium amide suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for about an hour to ensure complete formation of the sodium acetylide.

Step 2: Alkylation with a Primary Alkyl Halide

-

Cool the acetylide suspension back to 0 °C.

-

Slowly add a solution of a primary alkyl halide (e.g., 1-bromohexane) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, gently reflux the reaction mixture for several hours.

-

Cool the reaction mixture and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the resulting internal alkyne (3-undecyne) by distillation or chromatography.

Quantitative Data:

-

Yield: This reaction can provide good to excellent yields, often exceeding 70%, depending on the specific substrates and reaction conditions.

Key Reaction Mechanisms and Synthetic Evolution

The synthetic utility of internal alkynes is rooted in a rich variety of chemical transformations. The following diagrams illustrate the mechanisms of key historical and modern reactions.

The Logic of Internal Alkyne Synthesis

The approaches to synthesizing internal alkynes have evolved from fundamental transformations to more sophisticated catalytic methods. This diagram illustrates the conceptual workflow.

Caption: Evolution of synthetic strategies for internal alkynes.

Mechanism of Acetylide Alkylation

This diagram details the SN2 mechanism for the formation of an internal alkyne from a terminal alkyne.

Caption: SN2 mechanism of acetylide alkylation.

Diels-Alder Reaction with an Internal Alkyne

Internal alkynes can act as dienophiles in [4+2] cycloaddition reactions to form substituted cyclohexadienes.

Caption: Diels-Alder reaction with an internal alkyne.

Conclusion

From the early investigations into alkyne isomerization to the development of robust and versatile synthetic methodologies, the history of internal alkynes is a testament to the ingenuity and perseverance of the chemical sciences. The ability to construct carbon-carbon triple bonds within a molecular framework has had a profound impact on the field of organic synthesis, enabling the creation of complex natural products, advanced materials, and a wide array of pharmaceuticals. For today's researchers, a deep understanding of this history not only provides a rich context for their work but also offers a powerful toolkit of synthetic strategies that continue to be refined and expanded upon. The internal alkyne, once a chemical curiosity, is now firmly established as an indispensable building block in the art and science of molecular construction.

References

- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 2. Alexey Favorsky - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. All About Structure And Physical Properties Of Alkynes [unacademy.com]

- 9. Aleksey Yevgrafovich Favorsky – Wikipedia tiếng Việt [vi.wikipedia.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. orgosolver.com [orgosolver.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Pentyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-pentyne (ethylmethylacetylene), a fundamental building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document also outlines the general experimental protocols for acquiring such data, serving as a valuable resource for researchers in synthetic chemistry and drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₈ with a molecular weight of 68.12 g/mol .[1][2] Its spectroscopic data provides a clear fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are presented below. The spectra were obtained in deuterated chloroform (B151607) (CDCl₃) at a frequency of 90 MHz.[3][4]

¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (C1) | 1.770 | Triplet | 2.5 |

| CH₂ (C4) | 2.126 | Quartet | 2.5 |

| CH₃ (C5) | 1.111 | Triplet | Not Reported |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a C≡C triple bond stretch and C-H stretches and bends. The spectrum can be obtained from a neat liquid sample.[5]

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C≡C Stretch | ~2100 - 2260 | Alkyne C≡C triple bond stretching vibration. This is often a weak to medium intensity band. |

| sp³ C-H Stretch | ~2850 - 3000 | C-H stretching vibrations of the methyl and ethyl groups. |

| sp³ C-H Bend | ~1375 and 1450 | C-H bending vibrations of the methyl and ethyl groups. |

Table 2: Characteristic IR absorption frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

Key Mass Spectrometry Peaks

| m/z | Relative Intensity | Possible Fragment |

| 68 | 100% | [M]⁺ (Molecular Ion) |

| 53 | High | [M - CH₃]⁺ |

| 67 | Moderate | [M - H]⁺ |

| 39 | Moderate | Further fragmentation |

Table 3: Key mass spectrometry peaks for this compound observed in Electron Ionization (EI) Mass Spectrometry.[1][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-1.0 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 90 MHz, 300 MHz, 500 MHz).

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like this compound, the simplest method is to prepare a "neat" sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr, which are transparent to IR radiation). The plates are pressed together to form a thin liquid film.

Instrumentation and Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization: this compound, being a volatile liquid, is introduced into the mass spectrometer through a heated inlet, where it is vaporized. The gaseous molecules then enter the ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺). The excess energy from the electron impact can also cause the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic workflow for this compound characterization.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(627-21-4) 13C NMR spectrum [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-METHYL-2-PENTENE(625-27-4) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(627-21-4) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Triple Bond in 2-Pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyne (CH₃CH₂C≡CCH₃) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] This functional group is the defining feature of this compound, dictating its structure, reactivity, and spectroscopic properties. Understanding the nuances of this triple bond is crucial for its application in organic synthesis and the development of novel chemical entities. This guide provides a comprehensive technical overview of the triple bond in this compound, including its synthesis, physical and spectroscopic properties, and characteristic reactions.

Molecular Structure and Bonding

The this compound molecule features a linear arrangement of the two sp-hybridized carbon atoms of the triple bond and the two adjacent carbon atoms. The triple bond itself consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[2] The sigma bond is formed by the head-on overlap of two sp hybrid orbitals, while the two pi bonds result from the side-on overlap of the two pairs of unhybridized p orbitals.[2] This electron-rich region between the second and third carbon atoms is the primary site of reactivity in the molecule.

Caption: Molecular structure of this compound.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound.

1. Isomerization of 1-Pentyne (B49018): this compound can be synthesized by the rearrangement of its terminal alkyne isomer, 1-pentyne. This isomerization is typically achieved by heating 1-pentyne in a solution of ethanolic potassium hydroxide (B78521) or using sodium amide in liquid ammonia (B1221849) (NaNH₂/NH₃).[1]

2. From Acetylene (B1199291): A common method for synthesizing internal alkynes like this compound starts with acetylene. The process involves a two-step alkylation. First, acetylene is deprotonated with a strong base like sodium amide to form an acetylide anion. This anion then acts as a nucleophile and reacts with an alkyl halide, such as methyl iodide, to form a terminal alkyne (in this case, propyne). A second deprotonation followed by reaction with another alkyl halide (ethyl iodide) yields the desired internal alkyne.[3]

Caption: Synthesis of this compound from acetylene.

Data Presentation

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈ | [4][5] |

| Molar Mass | 68.12 g/mol | [1][4] |

| Density | 0.71 g/mL at 25 °C | [1][4] |

| Boiling Point | 56-57 °C | [1][4] |

| Melting Point | -109 °C | [1][4] |

| Refractive Index | n20/D 1.404 | [4] |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | A 2.126, B 1.770, C 1.111 ppm; J(A,B)=2.5Hz | [6] |

| IR Spectroscopy | Data available in NIST/EPA Gas-Phase Infrared Database | [5] |

| Mass Spectrometry | Molecular Ion (M⁺): 68 m/z | [7] |

Experimental Protocols

Synthesis of this compound via Isomerization of 1-Pentyne

Materials:

-

1-Pentyne

-

Ethanolic potassium hydroxide solution (or Sodium amide in liquid ammonia)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Place the ethanolic potassium hydroxide solution in the reaction flask.

-

Add 1-pentyne to the flask.

-

Heat the mixture under reflux for a specified period to allow for the isomerization to occur.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the this compound from the reaction mixture by distillation.

-

Characterize the product using spectroscopic methods (NMR, IR) to confirm its identity and purity.

Reactivity of the Triple Bond

The electron-rich triple bond of this compound is the center of its reactivity, readily undergoing addition reactions.[8]

Hydrogenation

The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation.

-

Complete Hydrogenation: In the presence of a catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound is completely reduced to pentane.[8][9] The reaction proceeds through an alkene intermediate which is rapidly hydrogenated to the alkane.[10]

-

Partial Hydrogenation (cis-Alkene Formation): Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage to produce cis-2-pentene.[11]

-

Partial Hydrogenation (trans-Alkene Formation): The reduction of this compound with sodium or lithium metal in liquid ammonia selectively produces trans-2-pentene.[11][12]

Caption: Hydrogenation pathways of this compound.

Electrophilic Addition

The π bonds of the triple bond are susceptible to attack by electrophiles.[13]

-

Addition of Hydrogen Halides (HX): this compound reacts with hydrogen halides (e.g., HBr, HCl) in a stepwise manner. The addition of one equivalent of HX yields a mixture of haloalkenes. The addition of a second equivalent of HX results in the formation of a geminal dihalide.[14][15]

-

Addition of Halogens (X₂): Halogens like bromine (Br₂) and chlorine (Cl₂) also add across the triple bond. The addition of one equivalent of the halogen produces a dihaloalkene, typically with trans stereochemistry due to the formation of a cyclic halonium ion intermediate.[14] Addition of a second equivalent leads to a tetrahaloalkane.

Caption: Electrophilic addition of HX to this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound, an unsymmetrical internal alkyne, results in the formation of a mixture of two ketones: 2-pentanone and 3-pentanone. This occurs because the initial hydroboration step, which involves the addition of a borane (B79455) (such as BH₃ or a dialkylborane), can occur with two different regiochemistries on the unsymmetrical triple bond.[16] Subsequent oxidation of the resulting vinylboranes leads to enols, which then tautomerize to the corresponding ketones.

Conclusion

The triple bond in this compound is a versatile and reactive functional group that is central to its chemical identity. Its linear geometry, electron-rich nature, and susceptibility to a wide range of addition reactions make it a valuable building block in organic synthesis. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective utilization in research and development, including the synthesis of complex molecules and potential drug candidates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Triple bond - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. This compound | 627-21-4 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(627-21-4) 1H NMR [m.chemicalbook.com]

- 7. This compound(627-21-4) MS spectrum [chemicalbook.com]

- 8. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 9. Solved this compound can undergo catalytic hydrogenation with H2 | Chegg.com [chegg.com]

- 10. Alkyne Reactivity [www2.chemistry.msu.edu]

- 11. orgosolver.com [orgosolver.com]

- 12. 2 pentyne gives trans 2 pentene on teatment with | Filo [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

Synthesis of 2-Pentyne via Dehydrohalogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-pentyne through dehydrohalogenation reactions. The core of this methodology involves the elimination of two equivalents of hydrogen halide from a suitable dihalopentane precursor. This process is a cornerstone of alkyne synthesis in organic chemistry, offering a reliable route to this valuable internal alkyne.

Core Concepts and Reaction Pathways

The synthesis of this compound via dehydrohalogenation is predicated on the double elimination of HX (where X is a halogen, typically Br or Cl) from a saturated pentane (B18724) backbone. This transformation is achieved by reacting a dihalopentane with a strong base. The reaction proceeds through two successive E2 (bimolecular elimination) steps.[1][2]

Two primary classes of dihalopentane starting materials are employed:

-

Vicinal Dihalides: These compounds possess halogens on adjacent carbon atoms (e.g., 2,3-dibromopentane).

-

Geminal Dihalides: In these molecules, both halogen atoms are attached to the same carbon atom (e.g., 2,2-dichloropentane (B14692929) or 3,3-dichloropentane).

A common and practical approach involves a two-step sequence starting from an alkene. For instance, 2-pentene (B8815676) can be halogenated (e.g., with Br₂) to produce the vicinal dihalide, 2,3-dibromopentane (B1620338), which is then subjected to dehydrohalogenation.[3][4]